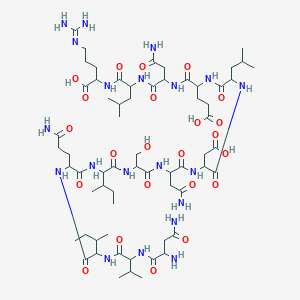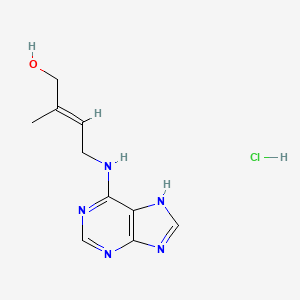
trans-Zeatin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Zeatin hydrochloride: is a cytokinin, a class of plant hormones that promote cell division and growth. It is a derivative of zeatin, which was first identified in maize (Zea mays) extracts in 1964 . trans-Zeatin is known for its bioactive properties, influencing various physiological processes in plants, including cell division, shoot and root growth, and leaf senescence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin hydrochloride typically involves the isopentenylation of adenine derivatives. One method utilizes adenylate isopentenyltransferase (IPT) from Arabidopsis thaliana, which catalyzes the transfer of an isopentenyl group to adenine . This enzymatic method is preferred due to its higher yield compared to chemical synthesis.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, including the use of genetically modified microorganisms to produce the enzyme IPT. This method ensures a consistent and scalable production process .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Zeatin hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: trans-Zeatin can undergo substitution reactions, particularly at the hydroxyl group on the isoprenoid side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Zeatin riboside: Formed through oxidation.
Various substituted derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-Zeatin hydrochloride is used in studies involving plant hormone signaling and metabolism. It serves as a standard for cytokinin assays and receptor-ligand binding studies .
Biology: In biological research, this compound is used to study plant growth and development. It is applied to plants to investigate its effects on cell division, shoot and root growth, and leaf senescence .
Medicine: Recent studies have explored the potential antioxidant and anti-aging properties of trans-Zeatin. It has shown promise in scavenging free radicals and modulating signaling pathways involved in aging .
Industry: this compound is used in agriculture to enhance crop yield and improve plant health. It is also used in tissue culture to promote the growth of plant cells and tissues .
Wirkmechanismus
trans-Zeatin hydrochloride exerts its effects by binding to cytokinin receptors, such as Arabidopsis histidine kinase 3 (AHK3). This binding activates a signaling cascade that regulates gene expression and promotes cell division and growth . The compound also influences the transport of nutrients and hormones within the plant, contributing to its overall growth and development .
Vergleich Mit ähnlichen Verbindungen
cis-Zeatin: Another isomer of zeatin, but with weaker biological activity compared to trans-Zeatin.
Isopentenyladenine (iP): A cytokinin with similar functions but different structural properties.
Dihydrozeatin (DHZ): A hydrogenated form of zeatin with distinct biological activities.
Uniqueness: trans-Zeatin hydrochloride is unique due to its high bioactivity and specific binding affinity to cytokinin receptors. Its ability to promote cell division and growth more effectively than its isomers and analogs makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C10H14ClN5O |
|---|---|
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol;hydrochloride |
InChI |
InChI=1S/C10H13N5O.ClH/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9;/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15);1H/b7-2+; |
InChI-Schlüssel |
GOUAABZZTLHOJU-NIBQXPITSA-N |
Isomerische SMILES |
C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO.Cl |
Kanonische SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


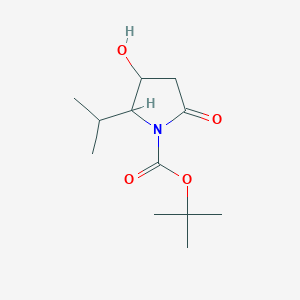
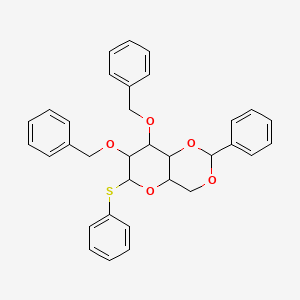
![3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B12106809.png)
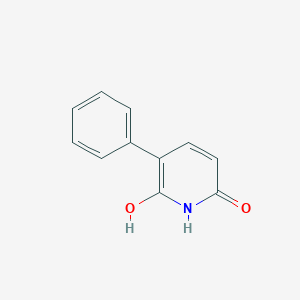
![2-[5,10-dioxo-2-phenyl-3-[2-(1-phenylethylcarbamoyl)phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-(1-phenylethyl)benzamide](/img/structure/B12106821.png)
![N-(1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl)-3-methylbut-2-enamide](/img/structure/B12106826.png)

![Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester](/img/structure/B12106838.png)


![[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B12106868.png)
